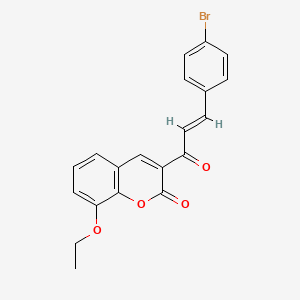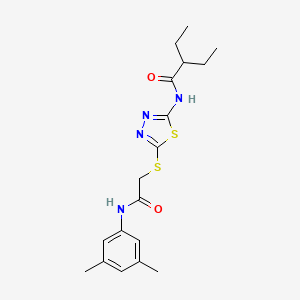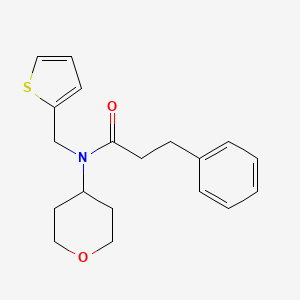
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one, also known as BPEEC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPEEC belongs to the class of coumarin derivatives and has been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one is not fully understood. However, studies have suggested that (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one exerts its biological activities through multiple pathways. In cancer cells, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to induce apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has also been shown to inhibit the NF-κB pathway, which plays a key role in inflammation.
Biochemical and physiological effects:
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to have a wide range of biochemical and physiological effects. In cancer cells, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to induce cell cycle arrest and inhibit cell proliferation. (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has also been shown to decrease the production of reactive oxygen species and increase the activity of antioxidant enzymes. In addition, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to inhibit the growth of bacteria and fungi.
实验室实验的优点和局限性
One of the advantages of using (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one in lab experiments is its high purity and stability. (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one can be easily synthesized and purified, making it a useful tool for studying its biological activities. However, one of the limitations of using (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one is its low solubility in water, which can make it difficult to use in certain assays.
未来方向
There are many potential future directions for the study of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one. One area of interest is the development of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one-based therapies for cancer and other diseases. Another area of interest is the investigation of the structure-activity relationship of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one and its analogs. In addition, the use of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one in combination with other drugs or therapies is an area of potential research.
合成方法
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one can be synthesized using a variety of methods. One of the most common methods involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate to form ethyl 3-(4-bromophenyl)-3-oxopropanoate. This intermediate is then reacted with 4-hydroxycoumarin in the presence of a base to yield (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one. The purity and yield of the final product can be improved by using column chromatography.
科学研究应用
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields. In cancer research, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has also been studied for its anti-inflammatory, antioxidant, and antimicrobial activities. In addition, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been investigated for its potential as a photosensitizer in photodynamic therapy.
属性
IUPAC Name |
3-[(E)-3-(4-bromophenyl)prop-2-enoyl]-8-ethoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO4/c1-2-24-18-5-3-4-14-12-16(20(23)25-19(14)18)17(22)11-8-13-6-9-15(21)10-7-13/h3-12H,2H2,1H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEHMXQTRMJUKY-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[3-(3,5-Dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2393862.png)

![1-(4-Butoxyphenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2393865.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2393869.png)

![4-ethoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2393871.png)
![3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid](/img/structure/B2393876.png)


![2-(4-fluorophenyl)-N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2393881.png)
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2393882.png)
![2-[(5-chloro-2-methylphenyl)amino]-5-oxo-N-(tetrahydrofuran-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2393883.png)